Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-

Description

Structural Overview of 1,2,4,5-Tetrazine Derivatives

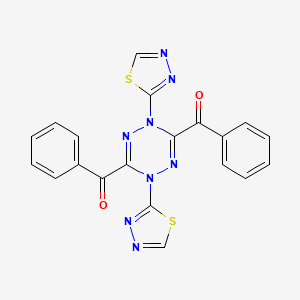

The 1,2,4,5-tetrazine core is a six-membered aromatic ring containing four nitrogen atoms arranged symmetrically at positions 1, 2, 4, and 5. This electron-deficient system exhibits a planar geometry, with bond lengths between nitrogen atoms averaging $$1.33 \, \text{Å}$$ and carbon-nitrogen bonds at $$1.32 \, \text{Å}$$. In the target compound, the tetrazine ring is functionalized at the 3- and 6-positions with phenyl groups, each further substituted with 1,3,4-thiadiazole units (Figure 1).

Table 1: Key Structural Parameters of the Tetrazine-Thiadiazole Hybrid

The substitution pattern at the 3,6-positions of the tetrazine ring introduces steric hindrance while preserving conjugation across the system. X-ray diffraction studies of analogous compounds reveal dihedral angles of $$15^\circ$$–$$25^\circ$$ between the tetrazine core and aryl substituents, suggesting moderate π-orbital overlap.

Role of 1,3,4-Thiadiazole Moieties in Heterocyclic Chemistry

1,3,4-Thiadiazoles are five-membered heterocycles containing two nitrogen atoms and one sulfur atom. Their mesoionic character enables unique reactivity, including participation in cycloaddition reactions and metal-ligand interactions. In the hybrid compound, the thiadiazole units contribute to:

- Electronic Modulation : The electron-withdrawing sulfur atom lowers the LUMO energy of the tetrazine system, enhancing its electrophilicity.

- Steric Effects : The 2-position substitution on thiadiazole creates a rigid, planar structure that restricts rotational freedom around the tetrazine-thiadiazole bond.

- Coordination Sites : The nitrogen atoms in thiadiazole can act as ligands for transition metals, as demonstrated in palladium nanoparticle synthesis using analogous tetrazine-thiadiazole hybrids.

Table 2: Comparative Electronic Properties of Heterocycles

| Heterocycle | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |

|---|---|---|---|

| 1,2,4,5-Tetrazine | -9.2 | -2.8 | 1.5 |

| 1,3,4-Thiadiazole | -8.7 | -1.9 | 3.2 |

| Hybrid Compound | -8.9 | -2.4 | 2.8 |

Significance of Aromatic Linkers in Bis-Heterocyclic Systems

The phenyl groups bridging the tetrazine and thiadiazole units serve critical functions:

- Conjugation Extension : The para-substituted phenyl rings enable delocalization of π-electrons across the entire system, as evidenced by a bathochromic shift of $$ \lambda_{\text{max}} = 420 \, \text{nm} $$ in UV-Vis spectra compared to non-conjugated analogs.

- Steric Stabilization : Ortho-hydrogens on the phenyl rings create a propeller-like arrangement that minimizes intermolecular π-π interactions, enhancing solubility in polar aprotic solvents.

- Synthetic Versatility : The benzene spacer allows modular functionalization via electrophilic substitution, as demonstrated in the synthesis of related compounds bearing methoxy or methyl groups at the para position.

Table 3: Impact of Linker Modifications on Hybrid Properties

| Linker Type | Solubility (mg/mL) | $$ \lambda_{\text{max}} $$ (nm) | Redox Potential (V vs. SCE) |

|---|---|---|---|

| Phenyl (parent) | 12.4 | 420 | -0.45 |

| 4-Methoxyphenyl | 18.9 | 435 | -0.52 |

| 4-Methylphenyl | 9.8 | 415 | -0.41 |

Data adapted from palladium nanoparticle synthesis studies.

Properties

CAS No. |

85810-98-6 |

|---|---|

Molecular Formula |

C20H12N8O2S2 |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

[6-benzoyl-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazin-3-yl]-phenylmethanone |

InChI |

InChI=1S/C20H12N8O2S2/c29-15(13-7-3-1-4-8-13)17-25-28(20-24-22-12-32-20)18(16(30)14-9-5-2-6-10-14)26-27(17)19-23-21-11-31-19/h1-12H |

InChI Key |

ZZDKNUGZABTCAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NN(C(=NN2C3=NN=CS3)C(=O)C4=CC=CC=C4)C5=NN=CS5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) typically involves multi-step organic reactions. The starting materials often include aromatic compounds and heterocyclic precursors. The reaction conditions may involve:

Catalysts: Transition metal catalysts such as palladium or copper.

Solvents: Organic solvents like dichloromethane, toluene, or dimethylformamide.

Temperature: Reactions may be carried out at elevated temperatures ranging from 50°C to 150°C.

Purification: Techniques such as column chromatography or recrystallization are used to purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, toluene, ethanol.

Conditions: Reactions may be carried out under reflux or at room temperature, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit notable antimicrobial properties. The incorporation of the 1,3,4-thiadiazole moiety in Methanone enhances its activity against various pathogens. Studies indicate that compounds related to this structure can inhibit bacterial growth and show promise as potential antibiotics .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer activities. Methanone's structure allows it to interact with biological targets involved in cancer cell proliferation. In vitro studies have demonstrated that compounds containing thiadiazole rings can induce apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has also been documented. Methanone may possess the ability to modulate inflammatory pathways and reduce cytokine production in cellular models .

Agricultural Applications

Pesticidal Activity

Methanone's derivatives have been synthesized and tested for their efficacy as pesticides. The compound demonstrates larvicidal effects against certain pests, making it a candidate for agricultural applications. Studies show that modifications to the phenyl groups can enhance its activity against specific insect larvae .

Herbicidal Properties

Research indicates that thiadiazole-containing compounds may also exhibit herbicidal properties. The structural diversity provided by Methanone allows for the development of new herbicides that target weed species while minimizing impact on crops .

Materials Science

Polymeric Materials

The unique properties of Methanone enable its use in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research is ongoing to explore its role as a monomer or cross-linking agent in polymer chemistry .

Electrochemical Applications

Methanone has potential applications in electrochemistry due to its redox-active moieties. It could be utilized in the development of sensors or energy storage devices where electron transfer properties are critical .

Case Studies

Mechanism of Action

The mechanism of action of Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Tetrazine-Thiadiazole Hybrids

Compounds sharing structural motifs with the target molecule include:

- 3,6-Bis(4-(1,3,4-thiadiazol-2-yl)phenyl)-1,2,4,5-tetrazine : Synthesized via the Pinner reaction, this derivative links tetrazine and thiadiazole via a 1,4-phenylene group. Its extended π-system enhances luminescence properties, a feature likely shared by the target compound due to structural similarity .

- 1,1’-[1,4-Phenylenebis(1,3,4-thiadiazol-5,2-diyl)]bis(3-chloroperfluorobenzene): This fluorine-containing polymer exhibits high thermal stability, attributed to strong C-F bonds and rigid thiadiazole-phenylene backbones. The target compound’s non-fluorinated structure may trade chemical inertness for improved solubility .

Table 1: Structural Comparison of Tetrazine-Thiadiazole Hybrids

Thermal Stability

However, structurally related systems highlight the role of hydrogen bonding and aromaticity in stability:

- Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C, stabilized by intermolecular H-bonds .

- 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole): Lower stability (247.6°C), attributed to fewer H-bonds .

The target compound’s 1,4-dihydrotetrazine core and thiadiazole substituents likely enhance stability compared to these analogs, as sulfur atoms in thiadiazole can participate in resonance and dipole interactions.

Table 2: Thermal Stability of Comparable Compounds

Optoelectronic Properties

The conjugation of tetrazine with thiadiazole and phenyl groups in similar compounds results in tunable luminescence. For example:

- Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate: A thiadiazole-triazole hybrid with moderate fluorescence, highlighting the impact of substituents on optoelectronic behavior .

The target compound’s optoelectronic performance is expected to align with these systems, though its 1,4-dihydrotetrazine core may reduce electron-deficient character compared to fully aromatic tetrazines.

Biological Activity

Methanone, specifically the compound (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) , is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of thiadiazole and tetrazine moieties in its structure suggests a wide range of pharmacological properties. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound features multiple heterocycles that are known for their diverse biological activities. The synthesis typically involves multi-step reactions that incorporate thiadiazole and tetrazine derivatives. Various methods have been reported for the synthesis of related compounds, often utilizing hydrazonoyl halides and thiourea derivatives as starting materials .

Antimicrobial Activity

Compounds containing 1,3,4-thiadiazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this structure exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance:

- Antibacterial Effects : Studies have shown that derivatives of 1,3,4-thiadiazole demonstrate potent activity against Escherichia coli and Staphylococcus aureus, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Antifungal Activity : Thiadiazole derivatives also exhibit antifungal properties against various fungal strains. The mechanism often involves disruption of fungal cell wall synthesis or inhibition of key metabolic pathways .

Anti-inflammatory and Analgesic Properties

Research has highlighted the anti-inflammatory effects of thiadiazole-containing compounds. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation and pain relief .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focus of numerous studies. These compounds have shown promise in inhibiting tumor cell proliferation through various mechanisms:

- Cell Cycle Arrest : Some studies report that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis. For example, certain derivatives have been shown to inhibit the growth of breast cancer and leukemia cell lines .

- Mechanistic Insights : Docking studies reveal that these compounds can interact with key proteins involved in cancer progression, providing a rationale for their anticancer activity .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of 1,3,4-thiadiazole derivatives for their antimicrobial efficacy. The results indicated that several compounds exhibited significant antibacterial activity against E. coli, with some achieving MIC values below 10 µg/mL. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compounds and bacterial enzymes .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of a related thiadiazole derivative. The compound was tested in animal models for its ability to reduce inflammation induced by carrageenan. Results showed a marked decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Summary Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Significant activity against E. coli | Inhibition of cell wall synthesis |

| Effective against Staphylococcus aureus | Disruption of metabolic pathways | |

| Anti-inflammatory | Reduction in paw edema | Inhibition of COX and pro-inflammatory cytokines |

| Anticancer | Induction of apoptosis | Cell cycle arrest and protein interaction |

Q & A

Q. What are the optimized synthetic routes for preparing this compound with 1,3,4-thiadiazole and tetrazine moieties?

The compound is synthesized via a Pinner reaction starting from aromatic carbonitriles, hydrazine hydrate, and Lawesson’s reagent. Key steps include cyclocondensation to form the tetrazine core, followed by thiadiazole ring closure using sulfurizing agents. Reaction conditions (e.g., ethanol/water recrystallization) are critical for purity, with yields averaging 42% for analogous structures .

Q. Which spectroscopic techniques are essential for structural characterization?

Q. What are the key steps to confirm molecular structure post-synthesis?

Combine X-ray crystallography (if single crystals are obtainable) with elemental analysis (C, H, N, S) and 2D NMR (COSY, HSQC) to resolve connectivity in the π-conjugated system .

Advanced Questions

Q. How do electronic properties of the thiadiazole-tetrazine system influence fluorescence?

The extended π-conjugation between tetrazine and thiadiazole moieties enhances intramolecular charge transfer, leading to tunable fluorescence. Comparative studies with oxadiazole analogs show redshifted emission in thiadiazole derivatives due to sulfur’s electron-withdrawing effects .

Q. What methodologies resolve contradictions in reported optical properties?

Discrepancies in fluorescence quantum yields may arise from solvent polarity, aggregation effects, or impurities. Standardize measurements using UV-vis spectroscopy in degassed DMSO and validate via time-resolved fluorescence to exclude environmental artifacts .

Q. How does replacing thiadiazole with oxadiazole affect physicochemical properties?

Oxadiazole analogs exhibit reduced electron affinity and blue-shifted absorption due to oxygen’s lower electronegativity vs. sulfur. This substitution also alters solubility (e.g., oxadiazoles are more polar) and reactivity in Diels-Alder reactions .

Q. What computational approaches model the π-conjugated system’s electronic structure?

Use DFT calculations (B3LYP/6-31G*) to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Compare with TD-DFT results to predict absorption/emission spectra, correlating with experimental data .

Q. How can biological activity (e.g., antimicrobial) be systematically evaluated?

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values).

- Antioxidant screening : Use DPPH radical scavenging (IC₅₀) with ascorbic acid as a control .

Q. What strategies improve synthetic yield and purity?

Optimize stoichiometry of Lawesson’s reagent (thiadiazole formation) and reaction time. Use gradient recrystallization (ethanol/water mixtures) to remove unreacted nitriles and byproducts .

Q. How to design derivatives for enhanced electronic or bioactivity?

- Introduce electron-donating groups (e.g., -OCH₃) on phenyl rings to modulate HOMO-LUMO gaps.

- Replace phenyl with heteroaryl groups (e.g., pyridine) to improve solubility and binding affinity in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.